1-(4-fluorophenyl)-5-hydrazinyl-3-methyl-1H-pyrazole-4-carbonitrile
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Description
The compound “1-(4-fluorophenyl)-5-hydrazinyl-3-methyl-1H-pyrazole-4-carbonitrile” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a fluorophenyl group, a hydrazinyl group, and a carbonitrile group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized via methods such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The fluorophenyl group might undergo nucleophilic aromatic substitution reactions, while the carbonitrile group could participate in addition reactions .Mechanism of Action
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-fluorophenyl)-5-hydrazinyl-3-methyl-1H-pyrazole-4-carbonitrile involves the reaction of 4-fluoroaniline with ethyl acetoacetate to form 1-(4-fluorophenyl)-3-oxobutane-1,4-dicarboxylic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form 1-(4-fluorophenyl)-3-hydrazinobutane-1,4-dicarboxylic acid ethyl ester. The final step involves the cyclization of the hydrazine intermediate with methyl cyanoacetate to form the target compound.", "Starting Materials": [ "4-fluoroaniline", "ethyl acetoacetate", "hydrazine hydrate", "methyl cyanoacetate" ], "Reaction": [ "Step 1: 4-fluoroaniline is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 1-(4-fluorophenyl)-3-oxobutane-1,4-dicarboxylic acid ethyl ester.", "Step 2: The intermediate from step 1 is then reacted with hydrazine hydrate in the presence of a solvent such as ethanol to form 1-(4-fluorophenyl)-3-hydrazinobutane-1,4-dicarboxylic acid ethyl ester.", "Step 3: The final step involves the cyclization of the hydrazine intermediate from step 2 with methyl cyanoacetate in the presence of a base such as potassium carbonate to form the target compound, 1-(4-fluorophenyl)-5-hydrazinyl-3-methyl-1H-pyrazole-4-carbonitrile." ] } | |
2551116-77-7 | |
Molecular Formula |
C11H10FN5 |
Molecular Weight |
231.2 |
Purity |
86 |
Origin of Product |
United States |
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